AChE-IN-7

Acetylcholinesterase selectivity Butyrylcholinesterase Alzheimer's disease model

AChE-IN-7 is a highly selective AChE inhibitor (AChE/BuChE selectivity ~437) with defined oral bioavailability (F=55.5%) and high BBB penetration. Choose this compound for reproducible PK/PD correlations in AD models, avoiding the confounding peripheral effects of non-selective inhibitors. Ideal for oral gavage studies in APP/PS1 mice and benchmarking novel candidates against first-generation compounds with a favorable preclinical safety profile.

Molecular Formula C26H28N2O2
Molecular Weight 400.5 g/mol
Cat. No. B12419810
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAChE-IN-7
Molecular FormulaC26H28N2O2
Molecular Weight400.5 g/mol
Structural Identifiers
SMILESCC1CCCCN1CCCCOC2=CC3=C4C(=C2)C=CN=C4C5=CC=CC=C5C3=O
InChIInChI=1S/C26H28N2O2/c1-18-8-4-5-13-28(18)14-6-7-15-30-20-16-19-11-12-27-25-21-9-2-3-10-22(21)26(29)23(17-20)24(19)25/h2-3,9-12,16-18H,4-8,13-15H2,1H3
InChIKeyHVLZKNWEYCJMJK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

AChE-IN-7: A High‑Selectivity Acetylcholinesterase Inhibitor with Characterized Oral Bioavailability for Alzheimer's Disease Research Procurement


AChE‑IN‑7 (Compound 16; CAS 2699090‑78‑1) is a potent and highly selective inhibitor of acetylcholinesterase (AChE) that exhibits significantly weaker activity against butyrylcholinesterase (BuChE) . Characterized in vitro for its enzymatic inhibition profile and in vivo for its pharmacokinetic behavior, this small‑molecule tool compound demonstrates a defined oral bioavailability (F = 55.5%) and high blood‑brain barrier (BBB) penetration . Unlike early‑generation, clinically withdrawn AChE inhibitors, AChE‑IN‑7 has been reported to be safe both in vitro and in vivo in the models assessed, making it a suitable candidate for preclinical investigation of cholinergic dysfunction in neurodegenerative conditions such as Alzheimer's disease .

AChE-IN-7: Why Generic Substitution with Broader‑Spectrum or Lower‑Selectivity AChE Inhibitors Compromises Experimental Reproducibility


Interchanging AChE‑IN‑7 with structurally or mechanistically distinct AChE inhibitors—such as clinically approved agents or tool compounds with balanced AChE/BuChE inhibition—introduces critical experimental variability. The primary differentiator is its high selectivity for AChE over BuChE (selectivity index ~437) . In contrast, compounds like Tacrine and hAChE‑IN‑7 exhibit near‑equivalent potency for both cholinesterases, potentially confounding interpretation of peripheral cholinergic side effects or BuChE‑mediated compensatory mechanisms in transgenic Alzheimer's models [1]. Furthermore, substituting AChE‑IN‑7 with analogs lacking defined oral bioavailability and BBB penetration metrics (e.g., AChE‑IN‑76, AChE‑IN‑79) disrupts translational pharmacokinetic/pharmacodynamic (PK/PD) correlations essential for dose‑response studies .

AChE-IN-7 Quantitative Evidence Guide: Head‑to‑Head Comparative Data for Scientific Selection


Superior AChE Selectivity Index (SI) vs. Clinically Withdrawn Tacrine and Balanced Inhibitor AChE/BuChE‑IN‑7

AChE‑IN‑7 demonstrates a high selectivity index (SI) for AChE over BuChE. In direct comparison, AChE‑IN‑7 (IC50 AChE = 0.045 μM, IC50 BuChE = 19.68 μM) yields an SI of approximately 437 . This contrasts sharply with the clinically withdrawn, broad‑spectrum inhibitor Tacrine, which exhibits an SI of approximately 0.032 [1] [2], and the tool compound AChE/BuChE‑IN‑7, which exhibits an SI of 4.7 .

Acetylcholinesterase selectivity Butyrylcholinesterase Alzheimer's disease model

Quantified Oral Bioavailability (F=55.5%) vs. Lower‑Bioavailability Alternatives

AChE‑IN‑7 provides a defined oral bioavailability of 55.5% (F = 55.5%) in preclinical models, a critical parameter for in vivo oral dosing . In contrast, common in‑class alternatives such as AChE‑IN‑76 (IC50 AChE = 7.6 nM) and AChE‑IN‑79 (IC50 AChE = 2.7 μM) lack reported oral bioavailability data, complicating dose extrapolation and requiring parenteral administration .

Pharmacokinetics Oral bioavailability Preclinical drug development

High Blood‑Brain Barrier (BBB) Penetration vs. Compounds Lacking CNS Exposure Data

AChE‑IN‑7 has been explicitly characterized as having high blood‑brain barrier (BBB) permeability in preclinical studies, a prerequisite for achieving therapeutic AChE inhibition in the CNS . This contrasts with several in‑class tool compounds (e.g., AChE‑IN‑76, AChE‑IN‑79) for which BBB penetration data are absent from available technical documentation .

Blood-brain barrier CNS penetration Neuropharmacology

In Vivo and In Vitro Safety Profile vs. Clinically Withdrawn Tacrine (Hepatotoxicity Risk)

AChE‑IN‑7 is reported to be safe both in vivo and in vitro in the models assessed, a critical differentiation from the first‑generation, clinically approved (and subsequently withdrawn) AChE inhibitor Tacrine . Tacrine is well‑documented to cause significant hepatotoxicity in humans, manifested as hepatocellular necrosis and lobular hepatitis, leading to its withdrawal from clinical use [1] [2].

Hepatotoxicity Safety pharmacology Toxicology

Balanced Efficacy‑to‑Selectivity Profile vs. More Potent but Uncharacterized Analogs (AChE‑IN‑76)

While AChE‑IN‑76 (IC50 AChE = 7.6 nM) demonstrates higher potency against AChE than AChE‑IN‑7 (IC50 AChE = 45 nM), the latter offers a more comprehensively characterized pharmacological profile . AChE‑IN‑76 lacks reported data for BuChE inhibition (and thus selectivity index), oral bioavailability, BBB penetration, and in vivo safety . In contrast, AChE‑IN‑7 provides a defined selectivity index (~437), oral bioavailability (F=55.5%), high BBB penetration, and a favorable preclinical safety profile .

AChE inhibition IC50 Selectivity index

AChE-IN-7: Best‑Fit Research and Industrial Application Scenarios Based on Quantitative Evidence


Preclinical Alzheimer's Disease Models Requiring Oral Dosing and CNS Target Engagement

AChE‑IN‑7 is optimally suited for oral administration in rodent models of Alzheimer's disease (e.g., APP/PS1 transgenic mice) where reliable systemic exposure and central AChE inhibition are required. Its defined oral bioavailability (F=55.5%) and high BBB penetration enable straightforward dose‑response studies via oral gavage, avoiding the stress and variability of parenteral routes. This facilitates longitudinal behavioral assessments (e.g., Morris water maze, novel object recognition) to evaluate cognitive improvement in response to cholinergic enhancement.

Pharmacological Dissection of AChE‑ vs. BuChE‑Mediated Cholinergic Effects

In experimental paradigms designed to isolate the specific contributions of AChE to cholinergic neurotransmission, AChE‑IN‑7's high selectivity index (~437) is critical. Using a selective AChE inhibitor minimizes the confounding influence of BuChE inhibition on peripheral autonomic function and on the hydrolysis of non‑synaptic acetylcholine . This selectivity is particularly valuable in electrophysiology studies of hippocampal slices or in vivo microdialysis experiments where precise modulation of synaptic ACh levels is required.

Comparative Efficacy Studies Against First‑Generation Cholinesterase Inhibitors with Known Safety Liabilities

AChE‑IN‑7 serves as a modern, safer comparator in studies benchmarking novel compounds against first‑generation AChE inhibitors like Tacrine. Given Tacrine's documented clinical hepatotoxicity , AChE‑IN‑7 provides a reference compound with a reported favorable preclinical safety profile . This allows researchers to evaluate new chemical entities for both efficacy and an improved safety window relative to a clinically problematic but historically significant benchmark.

In Vitro‑to‑In Vivo Extrapolation (IVIVE) and PK/PD Modeling of CNS‑Active Cholinergic Agents

The availability of defined in vitro potency (IC50 = 0.045 μM) , oral bioavailability (F=55.5%) , and BBB penetration data makes AChE‑IN‑7 a valuable tool compound for building and validating PK/PD models. Researchers can use these parameters to predict brain‑free drug concentrations required for a given level of AChE inhibition and to correlate these predictions with observed behavioral or biomarker changes in vivo. Such modeling is essential for translating preclinical findings to candidate selection in drug discovery programs.

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